molecular formula C9H17NO B13148665 1-(3-Aminocyclopentyl)butan-2-one

1-(3-Aminocyclopentyl)butan-2-one

Cat. No.: B13148665
M. Wt: 155.24 g/mol
InChI Key: YZMLEXQFWZOZEZ-UHFFFAOYSA-N
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Description

1-(3-Aminocyclopentyl)butan-2-one is an organic compound with the molecular formula C₉H₁₇NO It features a cyclopentane ring substituted with an amino group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminocyclopentyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminocyclopentyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(3-Aminocyclopentyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclopentyl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butanone moiety can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    1-Aminocyclopentyl-3-carboxyamides: These compounds share a similar cyclopentane ring structure but differ in their functional groups.

    Cyclopentanone derivatives: Compounds like cyclopentanone share the cyclopentane ring but lack the amino and butanone functionalities.

Uniqueness: 1-(3-Aminocyclopentyl)butan-2-one is unique due to the presence of both an amino group and a butanone moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-aminocyclopentyl)butan-2-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)6-7-3-4-8(10)5-7/h7-8H,2-6,10H2,1H3

InChI Key

YZMLEXQFWZOZEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1CCC(C1)N

Origin of Product

United States

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